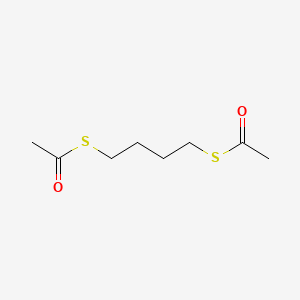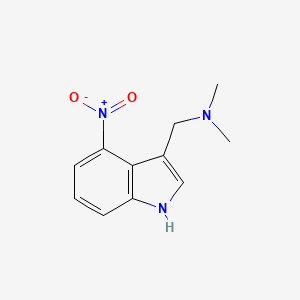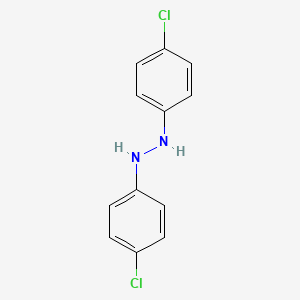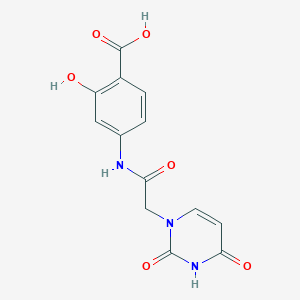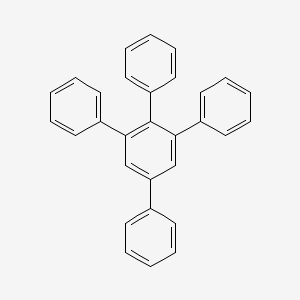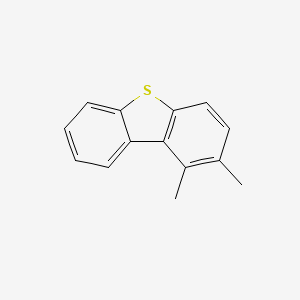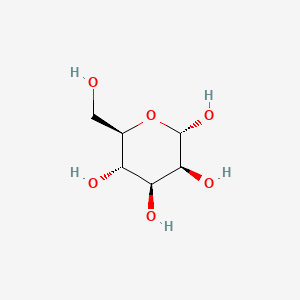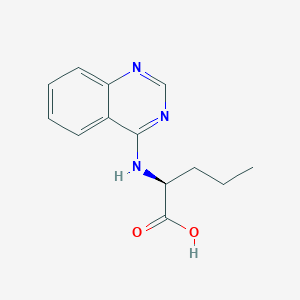
N-4-Quinazolinylnorvaline
Overview
Description
“N-4-Quinazolinylnorvaline” is a chemical compound with the CAS Number: 1008675-41-9. Its molecular weight is 245.28 and its IUPAC name is N-(4-quinazolinyl)norvaline . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of “N-4-Quinazolinylnorvaline” is C13H15N3O2 . The InChI code for the compound is 1S/C13H15N3O2/c1-2-5-11(13(17)18)16-12-9-6-3-4-7-10(9)14-8-15-12/h3-4,6-8,11H,2,5H2,1H3,(H,17,18)(H,14,15,16) .Physical And Chemical Properties Analysis
“N-4-Quinazolinylnorvaline” is a solid substance at room temperature . Its molecular weight is 245.28 .Scientific Research Applications
Anticancer Potential
Quinazoline derivatives, including structures similar to N-4-Quinazolinylnorvaline, have been extensively studied for their anticancer properties. These compounds are known for their ability to inhibit various cancer pathways, making them potential candidates for cancer chemotherapy. The anticancer activity of quinazolines is primarily attributed to their role as tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). This action can effectively block cancer cell proliferation and induce apoptosis. The structural diversity of quinazoline compounds allows for targeting multiple cancer-related pathways, which could be beneficial in developing multi-target therapies for cancer treatment (Marzaro, Guiotto, & Chilin, 2012).
Antibacterial Activity
Quinazoline derivatives have also shown promising antibacterial activity. A series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated effectiveness against multidrug-resistant Staphylococcus aureus. These compounds possess favorable physicochemical properties and have shown limited potential for resistance development, low toxicity, and high in vivo efficacy, suggesting their potential as novel antibacterial agents (Van Horn et al., 2014).
Antimalarial and Antileishmanial Activities
In the context of antimalarial and antileishmanial activities, quinazoline derivatives have been explored for their potential efficacy. A study synthesized novel hybrid quinazolin-2,4-dione analogs with various nitrogen heterocyclic moieties, demonstrating significant binding affinity against Plasmodium falciparum dihydroorotate dehydrogenase in silico. These findings indicate the potential of quinazoline derivatives in developing new antimalarial agents (Abdelmonsef et al., 2020). Similarly, N2,N4-disubstituted quinazoline-2,4-diamines have shown significant antileishmanial activity against Leishmania donovani and L. amazonensis, with some compounds demonstrating efficacy in murine models of visceral leishmaniasis. These findings suggest the potential of quinazoline derivatives for the development of new antileishmanial agents (Van Horn et al., 2014).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(quinazolin-4-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-5-11(13(17)18)16-12-9-6-3-4-7-10(9)14-8-15-12/h3-4,6-8,11H,2,5H2,1H3,(H,17,18)(H,14,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGCVTKJHOBMQR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352387 | |
| Record name | N-4-QUINAZOLINYLNORVALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-4-Quinazolinylnorvaline | |
CAS RN |
1008675-41-9 | |
| Record name | N-4-QUINAZOLINYLNORVALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



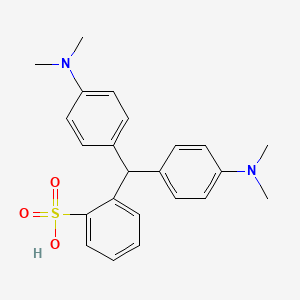
![N-[4-(Dimethylamino)phenyl]-3-oxobutanamide](/img/structure/B1606610.png)
